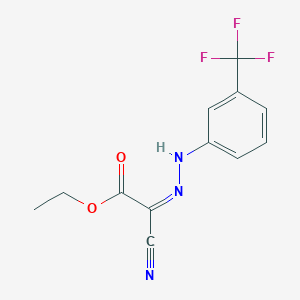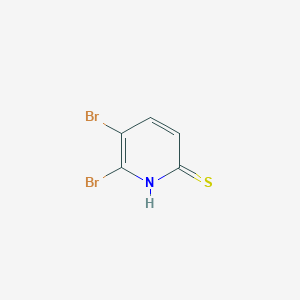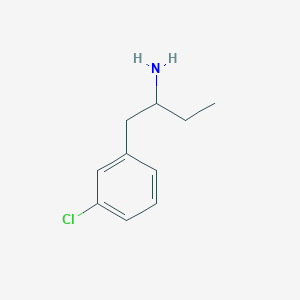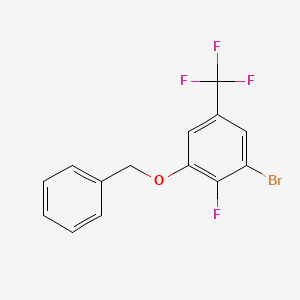
1-(Benzyloxy)-3-bromo-2-fluoro-5-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzyloxy)-3-bromo-2-fluoro-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzyloxy group, a bromine atom, a fluorine atom, and a trifluoromethyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-3-bromo-2-fluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursorsFor example, the trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
化学反応の分析
Types of Reactions
1-(Benzyloxy)-3-bromo-2-fluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding carbonyl compounds, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can produce carbonyl compounds and alcohols, respectively .
科学的研究の応用
1-(Benzyloxy)-3-bromo-2-fluoro-5-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(Benzyloxy)-3-bromo-2-fluoro-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins or membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
1-(Benzyloxy)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene: Similar structure with a methyl group instead of a bromine atom.
1,4-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups but lacks the benzyloxy, bromine, and fluorine substituents.
Uniqueness
1-(Benzyloxy)-3-bromo-2-fluoro-5-(trifluoromethyl)benzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the benzyloxy group provides additional reactivity, while the trifluoromethyl group enhances stability and lipophilicity. This makes the compound valuable for various synthetic and research applications .
特性
分子式 |
C14H9BrF4O |
|---|---|
分子量 |
349.12 g/mol |
IUPAC名 |
1-bromo-2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H9BrF4O/c15-11-6-10(14(17,18)19)7-12(13(11)16)20-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChIキー |
UHHBRWOMHLGBOV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC(=C2)C(F)(F)F)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


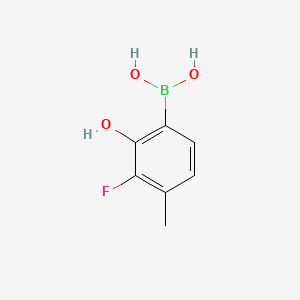
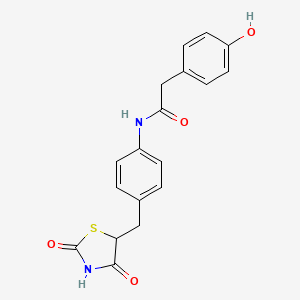
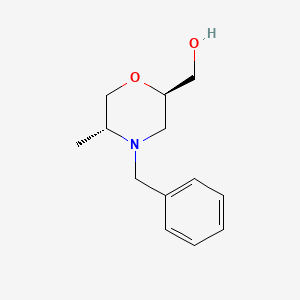
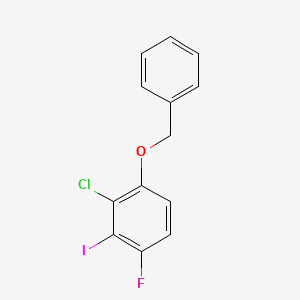
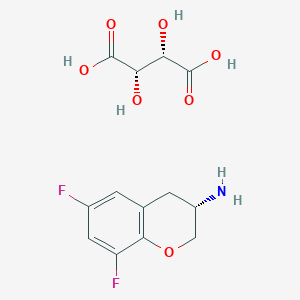
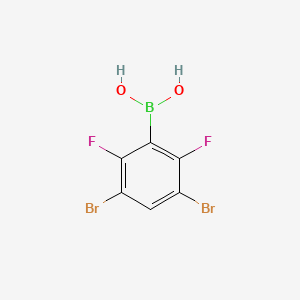
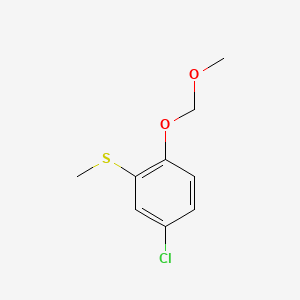
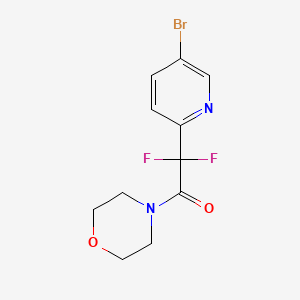
![2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B14029231.png)

![6,9-Dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one](/img/structure/B14029236.png)
